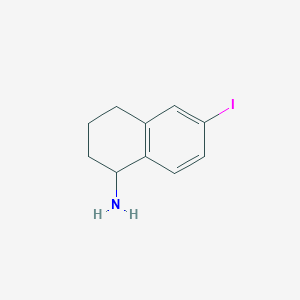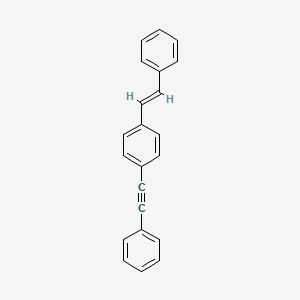
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes both a trans-2-phenylethenyl group and a phenylethynyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene can be synthesized through a multi-step process involving the following key reactions:
Wittig Reaction: This reaction involves the formation of the trans-2-phenylethenyl group. An aldehyde is treated with a phosphorous ylide to form an oxaphosphetane intermediate, which then decomposes to yield the desired olefin.
Sonogashira Coupling: This reaction is used to introduce the phenylethynyl group. It involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of the aforementioned synthetic routes can be scaled up. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1-(trans-2-phenylethyl)-4-(phenylethyl)benzene.
Substitution: Formation of halogenated derivatives such as 1-(trans-2-phenylethenyl)-4-(phenylethynyl)-2-bromobenzene.
Aplicaciones Científicas De Investigación
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure, which facilitates electron transport.
Photonics: Employed in the development of materials for nonlinear optical applications, such as frequency doubling and optical switching.
Synthetic Chemistry: Serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Mecanismo De Acción
The mechanism by which 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene exerts its effects is largely dependent on its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in electronic and photonic applications. In biological systems, its interactions with molecular targets would depend on the specific functional groups introduced through substitution reactions.
Comparación Con Compuestos Similares
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene vs. 1-(trans-2-Phenylethenyl)-4-(phenylethyl)benzene: The presence of an ethynyl group in the former provides greater rigidity and a higher degree of conjugation compared to the ethyl group in the latter.
This compound vs. 1-(trans-2-Phenylethenyl)-4-(phenylpropynyl)benzene: The additional carbon in the propynyl group affects the compound’s electronic properties and steric interactions.
Uniqueness: this compound is unique due to its combination of a trans-2-phenylethenyl group and a phenylethynyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Propiedades
Número CAS |
173035-17-1 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(2-phenylethenyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H16/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-11,13,15-18H |
Clave InChI |
UIWXLKXVVDEMKD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
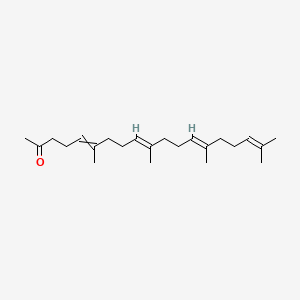

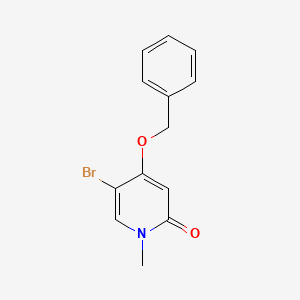
![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)
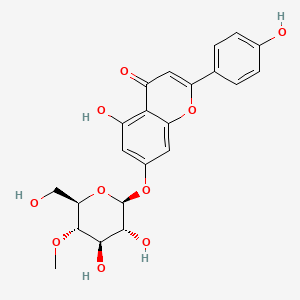

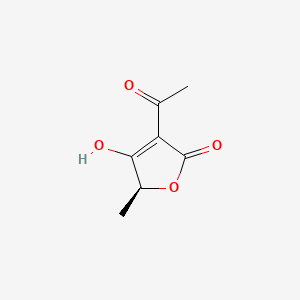
![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)
